7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Lipophilicity Drug Discovery Cell-based Assays

Researchers needing consistent SAR in kinase inhibitor programs often face issues with impurity-driven false positives and inconsistent logP across batches. This compound (CAS 847503-17-7) is supplied with ≥95% purity, ensuring HTS-ready quality. • Optimized lipophilicity (predicted logP 4.579) for passive membrane permeability in cell-based assays. • 8-Methyl substituent enables steric tolerance mapping in kinase back pockets. • Available acyl chloride (CAS 1160256-57-4) for rapid library synthesis. Global stock with ambient shipping ensures reliable supply for lead optimization.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 847503-17-7
Cat. No. B1277514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS847503-17-7
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl
InChIInChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23)
InChIKeyKJMXLJAJNHCRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Quinoline-4-Carboxylic Acid Matters in Research


7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 847503-17-7) is a synthetic quinoline-4-carboxylic acid derivative with a molecular formula of C19H16ClNO4 and a molecular weight of 357.79 g/mol [1]. It belongs to a well-recognized class of heterocyclic scaffolds extensively explored as kinase inhibitors, HDAC modulators, and STAT3 antagonists [2]. The compound's unique combination of a 7-chloro substituent, an 8-methyl group, and a 2,5-dimethoxyphenyl ring at the 2-position creates a distinct steric and electronic profile that directly impacts its lipophilicity (predicted logP: 4.579) and polar surface area (PSA: 68.65 Ų) [1], making it a non-interchangeable member of the 2-arylquinoline-4-carboxylic acid family.

1
2-Arylquinoline-4-carboxylic acid scaffold with predicted lipophilicity supporting intracellular target engagement studies
2
Distinct 7-chloro, 8-methyl substitution pattern influencing steric and electronic properties for kinase or HDAC probe research
3
Commercially available acyl chloride derivative enables parallel amide library synthesis for SAR exploration

Why Generic Substitution Fails for This Compound


Close structural analogues of 2-arylquinoline-4-carboxylic acid differ in their substitution patterns, profoundly altering their physicochemical and steric parameters. Even minor variations, such as the relocation of a single chlorine atom from position 7 to position 6, can result in a measurable drop in calculated logP (from 4.579 to 4.2706) and a decrease in molecular weight (from ~357.79 to ~343.76 g/mol) . These differences directly influence passive membrane permeability and binding pocket complementarity [1], making generic substitution a significant risk for assay reproducibility and SAR continuity. Researchers requiring precise control over molecular properties must therefore differentiate between these structurally similar but functionally distinct compounds.

Positional isomer mismatch
Relocating the chloro substituent from C7 to C6 reduces predicted lipophilicity and molecular weight, potentially altering passive membrane permeability profiles.
Absence of C8 methyl bulk
Analogues lacking the 8-methyl group present a different steric environment near the quinoline core, which may shift kinase or HDAC binding pocket complementarity.
Downstream reagent availability gap
The 6-chloro isomer’s corresponding acyl chloride is not consistently stocked, limiting rapid library expansion compared to the target compound.

Quantitative Evidence for Compound Differentiation


Lipophilicity Advantage for Passive Membrane Diffusion

The target compound exhibits a calculated partition coefficient (logP) of 4.579, compared to 4.2706 for the 6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid isomer (CAS 897560-34-8) [1]. The 0.31 logP unit increase—attributable to the 7-chloro, 8-methyl substitution pattern—predicts roughly 2-fold greater partitioning into membrane lipid bilayers, a critical advantage for intracellular target engagement in cell-based assays.

Lipophilicity
Cross-study comparable
Target logP 4.579 vs. 6-chloro isomer logP 4.2706 (Δ +0.31)
Reported higher predicted membrane partitioning may support intracellular target engagement assays.
Computational XLogP; experimental validation recommended.
Lipophilicity Drug Discovery Cell-based Assays

Steric Differentiation for Binding Pocket Selectivity

The target compound possesses an 8-methyl group on the quinoline ring, a feature absent in the otherwise analogous 6-chloro isomer [1]. This methyl substituent adds steric bulk directly adjacent to the 7-chloro, theoretically restricting torsional freedom and influencing the dihedral angle of the 2,5-dimethoxyphenyl ring. In the context of known quinoline-4-carboxylic acid kinase inhibitors, substituents at the 7- and 8-positions have been shown to modulate selectivity profiles by altering the shape complementarity within the ATP-binding pocket [2].

Steric differentiation
Class-level inference
8-methyl group adds 14.03 g/mol vs. 6-chloro isomer (357.79 vs. 343.76 g/mol)
Steric bulk at C8 may influence kinase/HDAC binding pocket shape complementarity.
Class-level SAR inference from quinoline-4-carboxylic acid kinase inhibitors.
Kinase Selectivity SAR Target Engagement

Acyl Chloride Precursor for Amide Library Synthesis

The target carboxylic acid is the direct precursor to 7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160256-57-4), a reactive intermediate that is commercially available and widely used for rapid amide or ester library expansion . This contrasts with the 6-chloro isomer, where the corresponding acyl chloride is not as widely stocked, potentially limiting its appeal for high-throughput analog synthesis.

Acyl chloride availability
Data to verify
Corresponding acyl chloride CAS 1160256-57-4 is listed by multiple chemical suppliers
Supports amide/ester library synthesis workflows without additional activation steps.
Supplier catalog data; independent stock verification advised.
Medicinal Chemistry Parallel Synthesis Amide Coupling

High Purity Benchmark Across Suppliers

The target compound is consistently provided at a minimum purity of 95% (and often 97%) by multiple independent suppliers, including AKSci and Leyan . This compares favorably with the unsubstituted 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 485335-52-2), where purity specifications can vary more widely and the compound is less frequently stocked. Standardized purity reduces the need for pre-assay purification, thereby lowering batch-to-batch variability that can confound SAR interpretation.

Purity benchmark
Supplier data
Consistent minimum purity ≥95% (up to 97%) across multiple vendors
Standardized purity may reduce pre-assay purification needs and improve batch-to-batch consistency.
Based on supplier COA claims; independent QC recommended for critical assays.
Purity Reproducibility Procurement

Optimized Application Scenarios


Intracellular Kinase Panel Screening

With a predicted logP of 4.579, the target compound is specifically suited for cell-based phenotypic or kinase panel screens where passive membrane permeability is a prerequisite for target engagement [1]. Its higher lipophilicity compared to the 6-chloro isomer (logP 4.2706) positions it as a preferred candidate when compounds risk being excluded due to insufficient cellular uptake.

Steric SAR Studies in Kinase ATP-Binding Pockets

The 8-methyl substituent, absent in the 6-chloro analogue, introduces steric bulk that can be exploited in SAR studies to map steric tolerance within the hydrophobic back pocket of kinases such as CDK2 or Aurora A [2]. Researchers can employ this compound to assess how 7,8-substitution affects selectivity versus the 6-chloro or unsubstituted controls.

Lead Optimization via Acyl Chloride Parallel Synthesis

The commercial availability of the corresponding acyl chloride (CAS 1160256-57-4) allows the target compound to serve as a core for rapid generation of amide or ester libraries . This makes it a preferable starting point over the 6-chloro isomer in lead optimization programs where rapid SAR expansion is prioritized.

High-Throughput Screening with High-Purity Requirements

The consistent commercial purity of ≥95% across suppliers ensures that this compound can be integrated into HTS libraries without additional purification steps, minimizing false-positive rates due to impurities . This stands in contrast to less consistently stocked 2-arylquinoline-4-carboxylic acid analogues.

Application
Selection Property
Validation Focus
Cell-based kinase panel screening
Predicted membrane permeability profile
Intracellular target engagement assay context
Steric SAR in kinase ATP-binding pockets
C8 methyl steric contribution
Kinase selectivity profiling vs. des-methyl analogues
Amide library parallel synthesis
Downstream reactive intermediate availability
Library expansion efficiency and diversity
High-throughput screening with purity requirements
Consistent supplier purity (≥95%)
Batch-to-batch reproducibility in screening campaigns
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